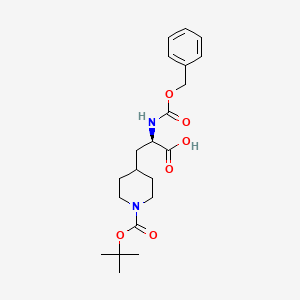

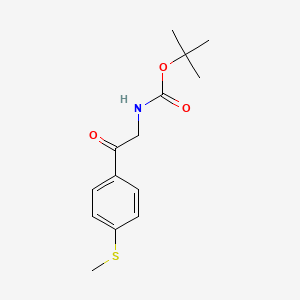

Methyl 4-(allyloxy)phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(allyloxy)phenylacetate” is a derivative of phenylacetate, which is an organic compound that is the methyl ester of phenylacetic acid . It is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . It has a strong odor similar to honey . This compound also occurs in brandy, capsicum, coffee, honey, pepper, and some wine .

Synthesis Analysis

The synthesis of “this compound” involves the use of protective groups in organic synthesis . The compound can be synthesized by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base . It is also used as a protective group for alcohols in the synthesis of m-aryloxy phenols .Molecular Structure Analysis

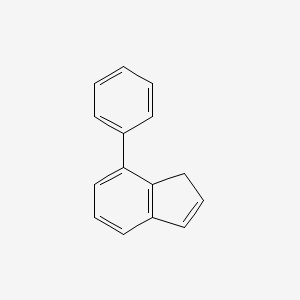

The molecular structure of “this compound” is similar to that of methyl phenylacetate, which has a structural formula of COC(=O)CC1=CC=CC=C1 . The compound contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in [2+2] cycloadditions, a class of photochemical reactions that construct cyclobutanes, oxetanes, and azetidines . This reaction is promoted by a photoenzyme that operates by means of triplet energy transfer (EnT) catalysis .Physical and Chemical Properties Analysis

“this compound” shares similar physical and chemical properties with its parent compound, methyl phenylacetate. It is a colorless liquid with a strong odor similar to honey . It has a density of 1.055±0.060 g/cm3, a melting point of 50 °C, and a boiling point of 218 °C . It is only slightly soluble in water but soluble in most organic solvents .Safety and Hazards

Future Directions

“Methyl 4-(allyloxy)phenylacetate” holds promise for future research and applications. It can be used as a building block for the synthesis of bioactive natural products and conducting polymers . Moreover, it can be used in the development of new modes of catalysis into proteins, allowing the creation of enzyme families with functions beyond those found in nature . This opens up a wealth of new excited-state chemistry in protein active sites and establishes the framework for developing a new generation of enantioselective photocatalysts .

Properties

IUPAC Name |

methyl 2-(4-prop-2-enoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULQPOSBAJFAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

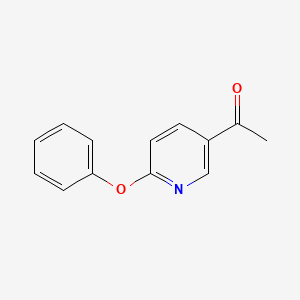

COC(=O)CC1=CC=C(C=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate](/img/structure/B6306649.png)

![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)